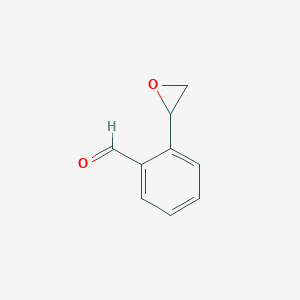

2-(oxiran-2-yl)benzaldehyde

Description

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-(oxiran-2-yl)benzaldehyde |

InChI |

InChI=1S/C9H8O2/c10-5-7-3-1-2-4-8(7)9-6-11-9/h1-5,9H,6H2 |

InChI Key |

PQGHPYSDNRJPPS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Oxiran 2 Yl Benzaldehyde and Its Analogs

Epoxide Ring-Opening Reactions

The three-membered epoxide ring in 2-(oxiran-2-yl)benzaldehyde is susceptible to nucleophilic attack due to significant ring strain. youtube.com This reactivity is the basis for a multitude of synthetic transformations, allowing for the introduction of various functional groups.

The reaction of epoxides with amines represents a fundamental route to the synthesis of β-amino alcohols, which are crucial structural motifs in numerous biologically active compounds and pharmaceutical agents. researchgate.netjsynthchem.com In the case of this compound and its analogs, the nucleophilic ring-opening by primary or secondary amines leads to the formation of the corresponding β-amino alcohols. This transformation is a key step in the synthesis of various complex molecules. rsc.org The reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. youtube.com The reaction is often catalyzed by Lewis acids or proceeds under thermal conditions. researchgate.net The resulting amino alcohols are versatile intermediates that can undergo further functionalization. rsc.org

A study on the amination of lipophilic epoxides with polyamines in the presence of calcium triflate highlights a method for the synthesis of novel lipophilic polyamines. researchgate.net While not directly involving this compound, this research demonstrates a catalytic approach to epoxide ring-opening by amines that could be applicable to this substrate. The use of a catalyst can enhance the reaction rate and selectivity. researchgate.net

The following table summarizes representative examples of nucleophilic ring-opening reactions of epoxides with amines to yield β-amino alcohols.

| Epoxide Substrate | Amine Nucleophile | Catalyst/Conditions | Product Type | Ref. |

| General Epoxide | Primary/Secondary Amine | Lewis Acid/Heat | β-Amino Alcohol | rsc.org |

| Lipophilic Epoxide | Polyamine | Calcium Triflate | Lipophilic Polyamine | researchgate.net |

This table presents generalized reactions and conditions based on the provided sources.

The regioselectivity of the epoxide ring-opening reaction in unsymmetrical epoxides like this compound is a critical aspect that determines the final product structure. The outcome of the reaction is largely dictated by the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral). d-nb.info

Under basic or neutral conditions, with strong nucleophiles, the reaction generally proceeds via an S\textsubscript{N}2 mechanism. In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comyoutube.com For this compound, this would correspond to the terminal CH₂ group of the oxirane ring.

Conversely, under acidic conditions, the reaction mechanism can have significant S\textsubscript{N}1 character. libretexts.org The epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com The positive charge is better stabilized at the more substituted carbon atom, which in the case of this compound is the benzylic carbon. Consequently, weak nucleophiles will preferentially attack this more substituted carbon. libretexts.orglibretexts.org The ortho-aldehyde group, being electron-withdrawing, might also influence the electronic properties of the benzylic carbon, potentially affecting the regioselectivity.

A study on the nucleophilic ring opening of unsymmetrical trans-epoxides with a cationic aluminum salen catalyst demonstrated catalyst-controlled regioselectivity, allowing for the selective attack at a specific carbon of the epoxide, even in unbiased substrates. rsc.org This suggests that with the appropriate catalyst, the inherent regioselectivity of the substrate can be overridden.

The table below illustrates the general principles of regioselectivity in epoxide ring-opening reactions.

| Reaction Condition | Nucleophile Type | Site of Attack | Mechanism | Ref. |

| Basic/Neutral | Strong | Less substituted carbon | S\textsubscript{N}2 | chemistrysteps.comyoutube.com |

| Acidic | Weak | More substituted carbon | S\textsubscript{N}1-like | libretexts.orglibretexts.org |

This table outlines the general rules for regioselectivity in epoxide ring-opening reactions.

In the presence of Lewis acids, epoxides can undergo rearrangement to form carbonyl compounds. For aryl-substituted epoxides, this isomerization can occur with high regioselectivity, leading to the formation of a single carbonyl compound through the cleavage of the benzylic C-O bond. thieme-connect.com A Lewis acid-catalyzed intramolecular redox reaction has been observed in 2-(3-pyrroline-1-yl)benzaldehydes, where the aldehyde group acts as a hydride acceptor, leading to the formation of N-arylpyrrole-containing amines. nih.govbeilstein-journals.org This indicates the potential for the aldehyde group in this compound to participate in intramolecular reactions.

The photochemical behavior of naphthaldehydes has been shown to be completely altered in the presence of Lewis acids, facilitating a cycloaddition at the arene core instead of reactions at the carbonyl group. rsc.org While a different type of reaction, this highlights the profound effect Lewis acids can have on the reactivity of aromatic aldehydes.

The reductive opening of epoxides can be achieved using low-valent transition metal complexes, such as those of titanium. acs.org For instance, titanocene-mediated electroreductive ring-opening of epoxides proceeds via a single electron transfer mechanism. acs.org This process often results in a reversal of regioselectivity compared to the S\textsubscript{N}2 pathway, with the reaction favoring the formation of the more stable radical intermediate. acs.org In the case of an aryl-substituted epoxide, this would likely be the benzylic radical. The catalytic reductive coupling of epoxides and aldehydes has also been reported, indicating that both functional groups can be involved in reduction processes. nih.gov

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound offers another site for chemical modification, with oxidation to a carboxylic acid being a key transformation.

The selective oxidation of an aldehyde in the presence of other sensitive functional groups, such as an epoxide, requires mild and specific reagents. youtube.com Several methods are available for the oxidation of aldehydes to carboxylic acids that are compatible with epoxide moieties. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, is a well-established method for the chemoselective oxidation of aldehydes. youtube.com

Aerobic oxidation, using air or oxygen as the oxidant, offers a green and efficient alternative. The aerobic oxidation of aldehydes can be catalyzed by various metal complexes, such as those of manganese(II), and can proceed with high selectivity. researchgate.net The selective oxidative cleavage of the C-C bond in α,β-epoxy ketones to afford aromatic aldehydes and acids has been reported using tert-butyl hydroperoxide (TBHP) as a free radical initiator and oxidant. acs.orgacs.org This demonstrates that oxidative conditions can be tailored to be compatible with the epoxide ring.

The table below lists some reagents used for the selective oxidation of aldehydes.

| Reagent/System | Description | Ref. |

| Sodium Chlorite (NaClO₂) | Pinnick oxidation, highly chemoselective for aldehydes. | youtube.com |

| O₂/Mn(II) catalyst | Aerobic oxidation, environmentally friendly. | researchgate.net |

| tert-Butyl Hydroperoxide (TBHP) | Used for oxidative cleavage in related systems, showing compatibility with epoxides. | acs.orgacs.org |

This table provides examples of reagents for the selective oxidation of aldehydes.

Reduction Reactions to Alcohols

The selective reduction of this compound to its corresponding alcohol, (2-(oxiran-2-yl)phenyl)methanol, requires careful selection of reagents to avoid unwanted side reactions, such as the opening of the epoxide ring or over-reduction to a hydrocarbon.

Various methods are available for the chemoselective reduction of aldehydes in the presence of other reducible functional groups. beilstein-journals.orgresearchgate.net Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are often employed for the reduction of aldehydes to primary alcohols. beilstein-journals.org For instance, the reduction of similar substituted pyrazole-4-carbaldehydes to the corresponding alcohol has been successfully achieved using NaBH₄ in methanol (B129727) at low temperatures. beilstein-journals.org To prevent potential rearrangements or side reactions involving the intermediate benzyl (B1604629) alkoxide, the reaction can be quenched with a weak acid like acetic acid. wikipedia.org

Catalytic hydrogenation offers a greener alternative to metal hydrides. However, selectivity can be a challenge. Catalysts like Palladium on carbon (Pd/C) can sometimes lead to the hydrogenolysis of the resulting benzylic alcohol. liberty.eduacs.org More selective catalysts, such as Pd(0)EnCat™ 30NP, have been shown to effectively reduce aromatic aldehydes and epoxides to their corresponding alcohols under mild conditions (H₂, room temperature) with high conversions and minimal over-reduction. liberty.eduacs.org Another approach for chemoselective transfer hydrogenation utilizes ruthenium trichloride (B1173362) with a stable hydrogen donor, which can efficiently reduce aryl aldehydes while leaving other functionalities like ketones untouched. mdpi.com

The epoxide ring itself can be reduced to an alcohol through hydrogenolysis. This typically occurs under catalytic hydrogenation conditions, where the epoxide is opened and reduced to form an alcohol. The choice of catalyst is crucial; for example, Pd(0)EnCat 30NP has demonstrated better selectivity in providing the benzylic alcohol from trans-stilbene (B89595) oxide compared to Pd/C, which leads to over-reduction. liberty.edu Titanocene-mediated electroreductive ring-opening of epoxides also presents a pathway to alcohols. latech.eduacs.org

Below is a table summarizing various reducing agents and their applications in the reduction of aldehydes and epoxides.

| Reducing Agent/Catalyst | Substrate | Product | Key Features |

| Sodium Borohydride (NaBH₄) | Aromatic Aldehydes | Primary Alcohols | Standard, mild conditions; can be used with a weak acid quench to improve selectivity. beilstein-journals.orgwikipedia.org |

| Pd(0)EnCat™ 30NP / H₂ | Aromatic Aldehydes, Epoxides | Alcohols | High selectivity, mild conditions, heterogeneous catalyst. liberty.eduacs.org |

| Ruthenium Trichloride / ARF | Aromatic Aldehydes | Primary Alcohols | Chemoselective transfer hydrogenation; leaves ketones unaffected. mdpi.com |

| Titanocene Dichloride (Cp₂TiCl₂) | Epoxides | Alcohols | Electrocatalytic reductive ring-opening. latech.eduacs.org |

Condensation Reactions (e.g., with Carbon Acids, Amines)

The aldehyde group of this compound is a prime site for condensation reactions, which are fundamental carbon-carbon and carbon-nitrogen bond-forming processes. These reactions typically proceed without affecting the adjacent epoxide ring under controlled conditions.

Condensation with Amines: Primary amines readily react with aldehydes in an acid-catalyzed reaction to form imines, also known as Schiff bases. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The process is reversible and can be driven to completion by removing water. wikipedia.org These condensation reactions can be performed efficiently in environmentally friendly media like water suspensions. rsc.org The resulting imine can serve as a versatile intermediate for the synthesis of various nitrogen-containing heterocycles. wikipedia.orgnih.gov

Condensation with Carbon Acids (Active Methylene (B1212753) Compounds): The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.netmychemblog.com This reaction is typically catalyzed by a weak base (like piperidine (B6355638) or pyridine) and results in the formation of a new carbon-carbon double bond. researchgate.netmychemblog.com The product is an α,β-unsaturated system, which is a valuable building block in organic synthesis. mychemblog.comorganic-chemistry.org The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields the final product. mychemblog.com

The following table outlines the general types of condensation reactions applicable to the aldehyde functionality.

| Reactant Type | Reaction Name | Catalyst | Product Type |

| Primary Amine | Imine Formation (Schiff Base) | Acid | Imine |

| Active Methylene Compound | Knoevenagel Condensation | Weak Base | α,β-Unsaturated Compound |

Mechanistic Studies of Deformylation Processes

Deformylation, the removal of a formyl group (–CHO), is a critical transformation in biosynthesis and chemical synthesis. Mechanistic studies on aldehyde deformylation often involve metal-dioxygen complexes, mimicking the action of metalloenzymes. nih.gov While not specific to this compound, density functional theory (DFT) studies on analogous aldehydes like 2-pyridine-carboxaldehyde (2-PPA) provide significant insight into potential deformylation pathways. acs.orgnih.gov

Two primary mechanisms have been explored:

Outer-Sphere Nucleophilic Attack (ONA): In this widely accepted mechanism, the dioxygen ligand of a transition-metal complex directly attacks the aldehyde's carbonyl carbon. acs.orgnih.gov This nucleophilic attack initiates the deformylation process. However, for certain complexes, such as an anionic copper-superoxo complex, this pathway can be energetically unfavorable. acs.orgnih.gov

Inner-Sphere Mechanism: An alternative pathway involves the initial coordination of the aldehyde to the metal center. This is followed by a sequence of steps including homolytic cleavage of the aldehyde C–C bond and subsequent cleavage of the dioxygen O–O bond. nih.gov The C–C bond cleavage is often the rate-determining step and can be facilitated by the radical nature of the dioxygen ligand in a manner akin to a second-order nucleophilic substitution (S_N2). nih.gov This inner-sphere mechanism can have a substantially lower activation barrier compared to the outer-sphere pathways. nih.gov

These mechanistic studies highlight that the specific pathway for deformylation is highly dependent on the nature of the metal complex and the substrate, offering different strategies for controllably removing the aldehyde group when desired. acs.orgnih.gov

Tandem and Multicomponent Reactions Involving Both Functional Groups

The presence of both an aldehyde and an epoxide in this compound makes it an excellent substrate for tandem (or domino) and multicomponent reactions (MCRs). caltech.edu These reactions are highly efficient as they construct complex molecules in a single pot by forming multiple bonds sequentially without isolating intermediates, thus saving time and resources. liberty.eduliberty.edu

In a potential tandem reaction, one functional group could react first, generating an intermediate that then triggers a reaction at the second functional group. For example, a condensation reaction at the aldehyde could be followed by an intramolecular nucleophilic attack on the epoxide ring, leading to the rapid assembly of complex heterocyclic systems.

Multicomponent reactions, which involve combining three or more starting materials in a single step, could utilize this compound as a bifunctional component. beilstein-journals.orgnih.gov For example, in an Ugi or Passerini reaction, the aldehyde could react with an amine, an isocyanide, and a carboxylic acid. The epoxide moiety could remain as a handle for further diversification or could potentially participate in a subsequent intramolecular cyclization step. beilstein-journals.orgbeilstein-journals.org The Knoevenagel condensation, followed by a Michael addition and intramolecular cyclization, is another MCR strategy that could be adapted. beilstein-journals.org

While specific examples starting from this compound are not extensively documented, the principles of tandem and multicomponent reaction design strongly suggest its utility as a versatile building block for diversity-oriented synthesis. liberty.edumdpi.com

Advanced Mechanistic Investigations of Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Advanced investigations often focus on the involvement of transient species like radicals and the specific pathways of electron and atom transfer.

Electron-Transfer Mechanisms and Radical Intermediates

Electron transfer (ET) is a fundamental step in many organic reactions and can proceed through inner-sphere or outer-sphere mechanisms. redshine.indalalinstitute.comresearchgate.net In the context of this compound, both the aldehyde and epoxide can participate in ET processes.

The epoxide ring can be opened via a reductive process mediated by electron transfer. For example, titanocene-catalyzed electroreduction involves the transfer of an electron to the epoxide, leading to the formation of a radical anion intermediate which then undergoes ring-opening. latech.eduacs.org

Radical intermediates are also key in other transformations. For instance, the autoxidation of certain fatty acids can lead to the formation of epoxide products through a mechanism involving peroxyl radical intermediates. nih.gov It is proposed that these peroxyl radicals can engage in dimerization or oligomerization, facilitating an intermolecular transfer of an oxygen atom to form the epoxide ring. nih.gov Such radical-based epoxidation mechanisms could be relevant in certain transformations of analogs of this compound.

Hydrogen Atom Transfer Pathways

Hydrogen atom transfer (HAT) is a concerted process involving the movement of both a proton and an electron, and it is a key step in many radical-mediated reactions. scripps.eduresearchgate.net The functionalization of C-H bonds can be achieved through HAT cascades, which are recognized for their high atom economy. researchgate.netnih.gov

In reactions involving this compound, if a radical is generated elsewhere in the molecule or in a reaction partner, an intramolecular HAT could occur. The feasibility of a HAT process is governed by the bond dissociation energies of the C-H bonds involved and the polarity of the radical. scripps.edu For example, a concept known as polarity reversal catalysis can be used to facilitate HAT reactions that would otherwise be unfavorable by using a catalyst to mediate two polarity-matched HAT steps. scripps.edu While direct examples for this compound are scarce, the principles of HAT are broadly applicable and could be exploited in designing novel radical-based transformations for this molecule, such as remote functionalization or cyclization reactions. rsc.org

Elucidation of Specific Migration Pathways in Rearrangements

The rearrangement of this compound, also known as 2-formylphenyl glycidyl (B131873) ether, is a nuanced process governed by the intricate interplay of electronic and steric factors. While direct experimental or computational studies specifically detailing the rearrangement pathways of this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with closely related analogs and applying fundamental principles of reaction mechanisms. The core of these rearrangements lies in the acid-catalyzed opening of the epoxide ring, leading to a carbocationic intermediate, which then undergoes a 1,2-migratory shift. The key to elucidating the specific migration pathway is to determine the relative migratory aptitude of the potential migrating groups: a hydride ion, an alkyl group, or the aryl group itself.

Under acidic conditions, the oxygen atom of the oxirane ring is protonated, forming a good leaving group. The subsequent cleavage of a carbon-oxygen bond results in the formation of a carbocation. The regioselectivity of this ring-opening is critical; the positive charge will preferentially form on the more substituted carbon atom, as it is better stabilized by hyperconjugation and inductive effects. In the case of this compound, this would be the benzylic carbon, leading to a secondary carbocation.

This carbocation is then poised for rearrangement. The driving force for the 1,2-shift is the formation of a more stable carbocation. The potential migrating groups are a hydrogen atom from the adjacent carbon of the opened epoxide ring (a hydride shift) or the substituted phenyl ring itself (an aryl shift).

Competing Migration Pathways:

1,2-Hydride Shift: The migration of a hydride from the adjacent primary carbon to the secondary benzylic carbocation would result in the formation of a tertiary carbocation. This is a generally favorable process, as tertiary carbocations are significantly more stable than secondary ones.

1,2-Aryl Shift: The migration of the 2-formylphenyl group would also lead to a rearranged carbocation. The migratory aptitude of an aryl group is influenced by the substituents on the ring. Electron-donating groups on the phenyl ring enhance its ability to stabilize the positive charge in the transition state of the migration, thus increasing its migratory aptitude. Conversely, electron-withdrawing groups, such as the formyl group in this compound, are expected to decrease the migratory aptitude of the phenyl ring.

Studies on analogous systems, such as the rearrangement of o-(pivaloylaminomethyl)benzaldehydes, have shown that acid-catalyzed conditions can lead to the formation of regioisomeric aldehydes. beilstein-journals.orgbeilstein-journals.org These transformations are rationalized through the formation of an intermediate that allows for the positional migration of functional groups on the aromatic ring. beilstein-journals.orgbeilstein-journals.org

Furthermore, research into the competitive 1,2-aryl and 1,2-hydride migration in other systems has demonstrated that the outcome is highly dependent on the specific substrate and reaction conditions. pku.edu.cn For instance, in the decomposition of certain diazoketamines catalyzed by rhodium(II) complexes, aryl migration is often favored, but the choice of ligands on the catalyst can influence the extent of competing hydride migration. pku.edu.cn The stabilization of the transition state through a "bridged" phenonium ion intermediate is often invoked to explain the high migratory aptitude of phenyl groups. pku.edu.cn

General Migratory Aptitude Trends:

The relative ability of a group to migrate in a carbocation rearrangement is known as its migratory aptitude. While not absolute, a general order has been established through numerous experimental observations.

| Migrating Group | Relative Migratory Aptitude |

| Hydride (H⁻) | High |

| Aryl (Phenyl, etc.) | High (substituent dependent) |

| Alkyl (tertiary) | High |

| Alkyl (secondary) | Moderate |

| Alkyl (primary) | Low |

| Methyl | Low |

This table presents a generalized trend. The actual migratory aptitude can be influenced by steric and electronic factors specific to the reaction.

In the context of this compound, the presence of the electron-withdrawing formyl group on the phenyl ring would likely disfavor its migration relative to a hydride. Therefore, it is plausible that a 1,2-hydride shift would be a significant, if not the dominant, rearrangement pathway. However, the potential for aryl migration cannot be entirely dismissed without specific experimental or computational data for this compound. The subtle balance of electronic effects and transition state energies would ultimately dictate the product distribution.

Detailed computational studies, such as Density Functional Theory (DFT) calculations, on this compound would be invaluable to definitively elucidate the specific migration pathways. Such studies could map the potential energy surfaces for both the hydride and aryl shift pathways, providing calculated activation barriers that would allow for a quantitative prediction of the major rearrangement product. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Synthesis and Characterization of Derivatives and Structural Analogues

Derivatives Resulting from Epoxide Ring Transformations

The three-membered epoxide ring of 2-(oxiran-2-yl)benzaldehyde is susceptible to nucleophilic attack, leading to a variety of ring-opened products. This reactivity is a cornerstone for creating more complex molecular architectures.

Amino Alcohol Derivatives

The reaction of epoxides with amines is a fundamental and widely used method for the synthesis of β-amino alcohols. rroij.com This transformation involves the nucleophilic ring-opening of the epoxide. The reaction can proceed under acidic, basic, or neutral conditions. jsynthchem.com Under acidic conditions, the epoxide oxygen is protonated, activating the ring for attack by the amine. researchgate.net In basic or neutral environments, a stronger nucleophile directly attacks one of the epoxide carbons in an SN2-type reaction. jsynthchem.com

A variety of catalysts can be employed to facilitate this reaction, including Lewis acids like Scandium triflate (Sc(OTf)₃) and metal chlorides (e.g., CoCl₂, CdCl₂), as well as solid acid catalysts and lithium bromide. rroij.comresearchgate.net The choice of catalyst and reaction conditions can influence the regioselectivity of the ring-opening, particularly for unsymmetrical epoxides. For terminal epoxides like this compound, the attack of the amine typically occurs at the less substituted carbon atom. rroij.com For instance, the reaction of 2-oxiranyl-azaarenes with chiral primary amines in the presence of Sc(OTf)₃ and diisopropylethylamine (DIEA) yields the corresponding β-amino alcohols regioselectively. researchgate.net Metal- and solvent-free protocols, such as using acetic acid to mediate the reaction, have also been developed, offering an environmentally friendly approach to β-amino alcohol synthesis. rsc.org

| Amine Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Amines (e.g., anilines) | Heteropoly acid in water | β-amino alcohols | rroij.com |

| Anilines | CoCl₂ | β-amino alcohols | rroij.com |

| Aromatic and Aliphatic Amines | Lithium bromide (LiBr) | trans-2-(aryl/alkylamino) cycloalkanols | rroij.com |

| Chiral Primary Amines | Sc(OTf)₃ / DIEA | Chiral β-amino alcohols | researchgate.net |

| Various Amines | Acetic Acid (solvent- and metal-free) | β-amino alcohols | rsc.org |

Tetrahydrofuran (B95107) Derivatives via Ring Expansion

The synthesis of tetrahydrofuran rings from epoxides can be achieved through various strategies, often involving an initial reaction followed by an intramolecular cyclization. One common method involves the ring-opening of an epoxide with a carbon nucleophile that also contains a latent hydroxyl group, or a precursor that can be converted into one.

For example, a palladium-catalyzed method allows for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond. organic-chemistry.org This suggests a potential pathway where the aldehyde group of this compound could be converted to a γ-hydroxy alkene, which could then undergo cyclization. Another approach involves the intramolecular O-alkylation of an enolate with a tethered epoxide. nih.gov This can be achieved by reacting a dicarbonyl compound's dianion with a molecule like epibromohydrin, where the initial C-alkylation is followed by an intramolecular O-alkylation to close the tetrahydrofuran ring. nih.gov

Lewis acid-mediated reactions of epoxides with specific partners can also lead to tetrahydrofuran structures. For instance, treating certain epoxides with 1,3-bis(trimethylsiloxy)-1,3-butadiene in the presence of TiCl₄ can stereoselectively produce 2-alkylidenetetrahydrofurans. nih.gov Furthermore, radical cyclization methods starting from γ-hydroxyalkyl phenyl chalcogenides, which can be prepared by the ring-opening of epoxides, can lead to tetrahydrofuran-3-ones under carbon monoxide pressure. diva-portal.org

| Starting Material Type | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| γ-Hydroxy Alkenes + Aryl Bromides | Palladium catalyst | Substituted Tetrahydrofurans | organic-chemistry.org |

| Dianion of 1,3-dicarbonyl compound + Epibromohydrin | LiClO₄ | 2-Alkylidenetetrahydrofurans | nih.gov |

| Epoxide + 1,3-bis(trimethylsiloxy)-1,3-butadiene | TiCl₄ | (E)-2-Alkylidenetetrahydrofurans | nih.gov |

| γ-Hydroxyalkyl phenyl chalcogenides | TTMSS/AIBN, CO (80 atm) | Tetrahydrofuran-3-ones | diva-portal.org |

Oxalamide Derivatives

Oxalamide derivatives are characterized by a diamide (B1670390) structure derived from oxalic acid. The synthesis of an oxalamide from this compound would necessitate the introduction of nitrogen atoms, typically by first converting the epoxide into an amino derivative. Following the synthesis of an amino alcohol via epoxide ring-opening with an amine (as described in section 4.1.1), the resulting amino group can be acylated.

Conventional methods for synthesizing oxalamides often involve the condensation of an amine with oxalyl chloride or an oxalate (B1200264) ester like diethyloxalate. cnr.itnih.gov For example, new enantiopure polydentate oxalamide ligands have been prepared by the condensation of an aminodiol with diethyloxalate in refluxing toluene, achieving high yields. cnr.it More sustainable and atom-economic methods have also been developed, such as the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by a ruthenium pincer complex, which generates H₂ as the only byproduct. nih.gov This reaction is believed to proceed through an α-hydroxyamide intermediate. nih.gov In a related study, various oxalamide derivatives were synthesized by treating different substituted anilines with oxalyl chloride. researchgate.net

Therefore, a plausible route to an oxalamide derivative of this compound would involve:

Ring-opening of the epoxide with ammonia (B1221849) or a primary amine to yield an amino alcohol.

Reaction of the resulting amino compound with an oxalic acid derivative (e.g., diethyloxalate or oxalyl chloride) to form the final oxalamide structure.

| Amine Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Aminodiol | Diethyloxalate | Toluene, reflux | Polydentate Oxalamide Ligands | cnr.it |

| Substituted Anilines | Oxalyl Chloride | - | N,N'-bis(aryl)oxalamides | researchgate.net |

| Various Amines | Ethylene Glycol | Ruthenium pincer catalyst | Symmetrical/Mixed Oxalamides | nih.gov |

Derivatives Resulting from Aldehyde Group Transformations

The aldehyde group on the benzene (B151609) ring of this compound offers another site for chemical modification, primarily through oxidation to a carboxylic acid or reduction to an alcohol.

Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 2-(oxiran-2-yl)benzoic acid. This transformation is a common reaction in organic synthesis. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. A typical laboratory synthesis of benzoic acid from benzaldehyde (B42025) involves oxidation with potassium permanganate in an alkaline solution. chemrj.org The mixture is heated, and after the reaction, the excess permanganate is removed. Acidification of the resulting sodium salt solution precipitates the free benzoic acid. chemrj.org Care must be taken to choose conditions that are mild enough to avoid unwanted reactions with the epoxide ring.

| Starting Material | Oxidizing Agent | General Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Potassium Permanganate (KMnO₄) | Alkaline solution, heat | Benzoic Acid | chemrj.org |

| Substituted Benzaldehyde | Chromium Trioxide (CrO₃) | - | Substituted Benzoic Acid |

Alcohol Derivatives

The aldehyde group can be selectively reduced to a primary alcohol, (2-(oxiran-2-yl)phenyl)methanol, while leaving the epoxide ring intact. This requires the use of mild reducing agents. Common reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). However, to achieve selectivity and prevent undesired side reactions, such as rearrangement or epoxide opening, reaction conditions must be carefully controlled. For example, the reduction of certain substituted benzaldehydes with NaBH₄ can lead to rearrangements, but this can be prevented by quenching the intermediate benzyl (B1604629) alkoxide with a weak acid like acetic acid. nih.gov A study demonstrated the selective reduction of 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde to the corresponding benzyl alcohol with less than 5% side products by using NaBH₄ in the presence of a large excess of acetic acid. nih.gov This approach could be applicable to the selective reduction of this compound.

| Starting Material | Reducing Agent/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| Substituted Benzaldehyde | Sodium Borohydride (NaBH₄) | (2-(oxiran-2-yl)phenyl)methanol | Common reducing agent | |

| 2,5-disubstituted benzaldehyde | NaBH₄ / Acetic Acid | Corresponding benzyl alcohol | Prevents rearrangement | nih.gov |

Synthesis of Spiro-Oxirane Compounds Utilizing Benzaldehyde Precursors

Spiro compounds are characterized by a single atom being common to two rings. The synthesis of spiro-oxiranes, where one of the rings is an epoxide, can be achieved through various methods often employing aldehyde precursors. beilstein-journals.org

One prominent method is the Darzens reaction, which involves the condensation of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). A variation of this reaction can be applied to synthesize spiro-oxiranes. For example, a series of functionalized spiro[indoline-3,2'-oxiran]-2-ones were efficiently synthesized via the Darzens reaction of phenacyl bromides with isatins. beilstein-journals.org Similarly, a highly diastereoselective synthesis of aryl-substituted spiro-epoxyoxindole derivatives has been developed through a Darzens-type reaction of α-chlorooxindoles with aryl aldehydes. beilstein-archives.org

Multicomponent reactions offer another efficient pathway. The synthesis of spiro[isoquinolinone-4,2′-oxiranes] has been achieved through a one-pot reaction of cis-2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile (B47326) at room temperature. rsc.org Benzaldehyde and its derivatives are key components in these types of syntheses, where the aldehyde carbon becomes part of the newly formed heterocyclic ring, and the oxirane ring is either pre-existing in one of the reactants or formed in situ.

The synthesis of spiro-dioxolanes has also been reported via the three-component reaction of acyclic carbonyl ylides (generated from dicarbomethoxycarbene and aldehydes) with 1,2- and 1,4-diones. researchgate.net Furthermore, N-protected exo-spiro[oxirane-3,2′-tropanes] have been obtained through the epoxidation or hydroxybromination/dehydrobromination of the corresponding alkenes, showcasing another route to spiro-oxirane structures. rsc.org These methods highlight the utility of benzaldehyde precursors in constructing complex spirocyclic systems containing an oxirane ring.

Table 2: Examples of Spiro-Oxirane Synthesis Utilizing Aldehyde Precursors

| Reaction Type | Precursors | Spiro-Oxirane Product Class |

|---|---|---|

| Darzens-type Reaction | α-Chlorooxindoles, Aryl Aldehydes | Spiro-epoxyoxindoles beilstein-archives.org |

| Multicomponent Reaction | 2-Acetyl-oxirane-2-carboxamides, Arylaldehydes, Malononitrile | Spiro[isoquinolinone-4,2′-oxiranes] rsc.org |

| Three-Component Reaction | Isatins, Arylamines, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] beilstein-journals.org |

Development of Chiral Derivatives and Stereoisomers

Chirality is a fundamental property in many biologically active molecules, where different stereoisomers can exhibit distinct pharmacological and toxicological profiles. nih.gov The parent molecule, this compound, is inherently chiral due to the stereocenter on the oxirane ring. This provides a starting point for the synthesis of enantiomerically pure or enriched derivatives.

The development of chiral derivatives can proceed through several strategies. One approach is the enantioselective synthesis of the core structure itself or its derivatives. For example, enzymes like benzaldehyde lyase (BAL) can catalyze the C-C bond formation to produce chiral 2-hydroxy ketones with high enantioselectivity. researchgate.net While not directly synthesizing this compound, this highlights the potential of biocatalysis in creating chiral building blocks from benzaldehyde precursors.

Another strategy involves using the existing chirality of this compound to direct the stereochemistry of subsequent reactions. The oxirane ring can be opened by various nucleophiles in a stereospecific manner, leading to the formation of new stereocenters with a controlled configuration.

Furthermore, asymmetric organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules. For instance, a highly stereoselective synthesis of spiro-polycyclic oxindoles bearing five contiguous stereogenic centers has been achieved using a sequential organocatalytic Michael–domino Michael/aldol reaction sequence. nih.gov Similarly, the enantioselective synthesis of benzofurans and benzoxazines has been accomplished via an olefin cross-metathesis-intramolecular oxo-Michael cascade reaction catalyzed by a chiral phosphoric acid. nih.gov These advanced synthetic methods could potentially be adapted for the stereoselective transformation of this compound into a variety of complex chiral molecules. The synthesis of polysubstituted spiropentanes with multiple stereocenters, including quaternary carbons, has been achieved through regio- and diastereoselective carbometalation, where the use of enantiopure epoxides as starting materials allows for the preparation of enantiopure products. nih.gov

Table 3: Approaches for the Development of Chiral Derivatives

| Synthetic Approach | Key Principle | Potential Application to this compound |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lyases) for stereoselective bond formation. researchgate.net | Enantioselective synthesis of derivatives via enzymatic modification of the aldehyde group. |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective reactions. nih.govnih.gov | Stereoselective addition to the aldehyde or reactions involving the oxirane ring to create new stereocenters. |

| Substrate-Controlled Synthesis | The existing stereocenter in the starting material directs the stereochemical outcome of a reaction. | Stereospecific ring-opening of the oxirane to generate new chiral centers in a predictable manner. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within 2-(oxiran-2-yl)benzaldehyde.

The FTIR spectrum is expected to show characteristic absorption bands for the aldehyde and oxirane functionalities. A strong C=O stretching vibration for the aldehyde group would be observed in the region of 1680-1715 cm⁻¹ researchgate.net. The aldehydic C-H bond would exhibit two characteristic stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1450-1600 cm⁻¹ region. The oxirane ring is characterized by several vibrational modes, including the ring breathing (symmetric stretch) around 1250 cm⁻¹, and asymmetric ring stretching near 800-950 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C-O-C stretch of the epoxide ring would also be expected to give a characteristic Raman signal.

Table 3: Predicted Vibrational Frequencies for this compound Predicted values are based on standard vibrational frequency ranges for similar functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Aldehyde (C=O) | Stretching | 1680 - 1715 | FTIR (Strong) |

| Aldehyde (C-H) | Stretching | ~2720, ~2820 | FTIR (Medium) |

| Aromatic (C-H) | Stretching | >3000 | FTIR, Raman |

| Aromatic (C=C) | Stretching | 1450 - 1600 | FTIR, Raman (Strong) |

| Oxirane (Ring) | Symmetric Stretch | ~1250 | FTIR, Raman |

| Oxirane (Ring) | Asymmetric Stretch | 800 - 950 | FTIR |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides vibrational information that is complementary to FT-IR. libretexts.org While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. This selection rule difference means that vibrations that are weak in FT-IR may be strong in FT-Raman, and vice versa.

For this compound, the symmetric vibrations of the molecule are expected to be particularly Raman active. The symmetric "breathing" mode of the aromatic ring, often weak in the IR spectrum, should produce a strong signal in the Raman spectrum. The C=C bonds of the aromatic ring and the C=O stretch of the aldehyde are also expected to be clearly visible. Vibrations of the oxirane ring, such as the symmetric ring breathing mode, are also detectable. researchgate.netnist.gov This technique is especially useful for studying molecules in aqueous media, where water's strong IR absorption can obscure spectral regions.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3060 | Strong | C-H Stretch | Aromatic Ring |

| ~1710 | Medium | C=O Stretch | Aldehyde (Carbonyl) |

| ~1600 | Very Strong | C=C Stretch / Ring Breathing | Aromatic Ring |

| ~1250 | Weak | Asymmetric C-O-C Stretch | Oxirane Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In this compound, the primary chromophore—the part of the molecule that absorbs light—is the benzaldehyde (B42025) moiety. The oxirane ring, being a saturated, non-conjugated group, does not significantly contribute to absorption in the 200-800 nm range.

The spectrum is expected to show two main absorption bands characteristic of aromatic aldehydes. researchgate.netcdnsciencepub.com

A strong absorption band (high molar absorptivity, ε) is predicted at a lower wavelength, typically around 240-250 nm. This band is attributed to a π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the carbonyl group. uni-muenchen.de

A much weaker absorption band (low molar absorptivity, ε) is expected at a longer wavelength, around 280-330 nm. This corresponds to an n → π* transition, which is formally forbidden and involves the promotion of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital. cdnsciencepub.com

The solvent used can cause slight shifts in the position of these absorption maxima (solvatochromism).

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~245 | High (~14,000) | π → π* | Benzaldehyde |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

HRMS measures the m/z ratio with very high precision, allowing for the determination of a compound's exact mass and, consequently, its elemental formula. For this compound, with the molecular formula C₉H₈O₂, the calculated monoisotopic mass is 148.05243 Da. An experimental HRMS measurement confirming this value would provide unambiguous verification of the molecular formula.

Table 4: HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₉H₈O₂ | [M+H]⁺ | 149.06024 |

| C₉H₈O₂ | [M+Na]⁺ | 171.04219 |

EIMS and ESI-MS are common ionization methods used to generate ions for mass analysis. EIMS is a high-energy technique that often causes extensive fragmentation of the molecule, providing a characteristic "fingerprint" that aids in structural elucidation. ESI-MS is a softer ionization method, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

In the EIMS spectrum of this compound, the molecular ion peak ([M]⁺•) at m/z = 148 would be observed. The fragmentation pattern is predicted based on the cleavage of the weakest bonds and the formation of stable fragments. libretexts.orgchemguide.co.uk Key fragmentation pathways for aromatic aldehydes and epoxides include:

Loss of a hydrogen radical (H•): Leading to a stable [M-1]⁺ ion at m/z = 147. libretexts.org

Loss of the formyl radical (•CHO): Resulting in an [M-29]⁺ ion at m/z = 119. whitman.edu

Formation of the benzoyl cation: Cleavage of the bond between the ring and the oxirane group could lead to a fragment at m/z = 105, although this is less direct.

Cleavage of the oxirane ring: Fragmentation of the epoxide can lead to various smaller ions. A common fragmentation for aromatic epoxides involves rearrangement and loss of CO, which could potentially lead to ions like the phenyl cation at m/z = 77. nasa.gov

Table 5: Predicted EIMS Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Identity |

|---|---|---|

| 148 | [C₉H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 147 | [C₉H₇O₂]⁺ | [M-H]⁺ |

| 119 | [C₈H₇O]⁺ | [M-CHO]⁺ |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

X-ray Crystallography

Based on studies of similar benzaldehyde derivatives, the compound would likely crystallize in a common crystal system such as monoclinic or orthorhombic. nih.gov The crystal packing would be stabilized by various intermolecular interactions, including weak C-H···O hydrogen bonds involving the aldehyde and oxirane oxygen atoms, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net This analysis would reveal the relative orientation of the oxirane and benzaldehyde substituents on the benzene ring and how the molecules arrange themselves in the solid state.

Table 6: Potential Information from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-O, C=C). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-O). |

| Torsion Angles | Dihedral angles defining the molecular conformation. |

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Structure and Conformation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although experimental data for this compound is not available, a predictive analysis of its molecular geometry can be made.

The molecule consists of a planar benzene ring substituted with a formyl (aldehyde) group and an oxiranyl (epoxide) group at the ortho position. The benzaldehyde moiety itself is expected to be largely planar. However, the rotational freedom around the C-C bond connecting the oxirane ring to the benzene ring would allow for various conformations. The ultimate conformation in the solid state would be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice.

Based on analyses of other substituted benzaldehydes, the key structural parameters such as bond lengths and angles can be predicted to fall within typical ranges. For instance, the C=O bond of the aldehyde is expected to be approximately 1.21 Å, and the aromatic C-C bonds will be around 1.39 Å. The internal angles of the benzene ring will be close to 120°, with slight distortions due to the substituents. The oxirane ring, being a strained three-membered ring, will have C-C and C-O bond lengths in the regions of 1.47 Å and 1.43 Å, respectively, with internal bond angles compressed to around 60°.

A hypothetical representation of key crystallographic parameters, based on typical values for similar functional groups, is presented in the interactive table below.

| Parameter | Predicted Value Range |

| Crystal System | Monoclinic or Orthorhombic (Common for such organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 5 - 25 |

| β (°) | 90 - 110 (for monoclinic) |

| Z (molecules/unit cell) | 2, 4, or 8 |

Note: This table is predictive and not based on experimental data for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The supramolecular assembly of this compound in the crystalline state would be governed by a variety of non-covalent interactions. The presence of a polar aldehyde group and an oxirane ring, in conjunction with the aromatic system, provides multiple sites for such interactions.

Hydrogen Bonding: The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor. In the absence of traditional hydrogen bond donors (like -OH or -NH groups) within the molecule itself, it is expected to form weak C-H···O hydrogen bonds with aromatic or aliphatic C-H groups of neighboring molecules. The oxygen atom of the oxirane ring can also act as a hydrogen bond acceptor. These interactions, while individually weak, collectively contribute to the stability of the crystal packing. Studies on various benzaldehyde derivatives have shown that C-H···O interactions are crucial in forming supramolecular networks, often leading to the formation of chains or dimers. nih.gov

Pi-Pi Stacking: The presence of the benzene ring makes π-π stacking interactions a significant possibility in the crystal structure of this compound. These interactions would likely occur in an offset or parallel-displaced fashion, where the centroid of one aromatic ring is positioned over the edge of a neighboring ring. The centroid-to-centroid distance for such interactions typically falls in the range of 3.3 to 3.8 Å. These stacking interactions would contribute to the formation of columnar or layered structures within the crystal.

A summary of the likely intermolecular interactions is provided in the interactive table below.

| Interaction Type | Donor/Acceptor Groups Involved | Expected Geometry/Distance |

| C-H···O Hydrogen Bond | C-H (aromatic, aldehydic, or oxiranyl) as donor; C=O or Oxirane O as acceptor | H···O distance of 2.2-2.8 Å; C-H···O angle > 120° |

| π-π Stacking | Benzene rings of adjacent molecules | Centroid-centroid distance of 3.3-3.8 Å; parallel-displaced or T-shaped arrangement |

Note: This table is predictive and based on the analysis of similar molecular structures, not on experimental data for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure and properties of molecules. However, specific DFT studies detailing the comprehensive analysis of 2-(oxiran-2-yl)benzaldehyde are not available in the current body of scientific literature. The following sections outline the types of computational analyses that would be crucial for characterizing this molecule, though they remain to be performed and published.

Geometry Optimization and Energetic Behavior Analysis

A foundational step in any computational study is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). For this compound, this would involve determining the preferred orientation of the oxirane ring relative to the benzaldehyde (B42025) group. This analysis would yield key data on bond lengths, bond angles, and dihedral angles. While a computational study on 2-(N-Bromoalkoxy)-5-(phenylazo)benzaldehydes utilized geometry optimization to predict favored conformations, no such data has been published for this compound. acs.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following data is illustrative and not based on published results, as none are available.)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C(aryl)-C(aldehyde) | 1.49 Å |

| Bond Length | C=O (aldehyde) | 1.22 Å |

| Bond Length | C(aryl)-C(oxirane) | 1.51 Å |

| Bond Length | C-O (oxirane) | 1.45 Å |

| Bond Angle | C(aryl)-C(aldehyde)-O | 124° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO would likely be centered on the electron-deficient carbonyl group of the aldehyde. A detailed analysis could pinpoint which parts of the molecule are most likely to act as an electron donor or acceptor. Studies on other aromatic epoxides and benzaldehyde derivatives have shown the utility of FMO analysis, but specific values for the title compound are not documented. researchgate.netfrontiersin.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on published results.)

| Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show a negative potential (typically colored red) around the oxygen atoms of the aldehyde and epoxide groups, indicating their nucleophilic character. A positive potential (blue) would be anticipated around the hydrogen atoms and the carbonyl carbon of the aldehyde, signifying electrophilic sites. Such maps are crucial for predicting how the molecule will interact with other reagents. While MEP analysis has been applied to various benzaldehyde derivatives to predict reactive sites, specific maps for this compound are not present in the literature. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and empty (acceptor) orbitals, which can reveal important stabilizing interactions, such as hyperconjugation. For this compound, NBO analysis could quantify the delocalization of electron density between the lone pairs of the oxygen atoms, the π-system of the benzene ring, and the antibonding orbitals of the carbonyl and epoxide groups. This would offer a deeper understanding of the electronic communication between the functional groups. Although NBO analysis is a standard computational tool, published results for this specific molecule are absent. usc.eduuni-muenchen.dewikipedia.org

Global and Local Chemical Reactivity Descriptors

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on published results.)

| Descriptor | Hypothetical Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

Calculation of Activation Energies for Reaction Pathways

A significant application of computational chemistry is the calculation of activation energies for potential reaction pathways. wikipedia.org For this compound, this could involve modeling reactions such as the ring-opening of the epoxide under acidic or basic conditions, or the nucleophilic addition to the aldehyde. By calculating the energy of the transition state for each pathway, one could predict which reaction is kinetically favored. This information is crucial for designing and optimizing synthetic routes involving this compound. However, no published studies have reported the calculated activation energies for reactions of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While specific molecular dynamics (MD) simulations focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of MD simulations are routinely applied to understand the behavior of similar small molecules in solution. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and interactions with the surrounding solvent molecules.

For a molecule like this compound, MD simulations could elucidate several key aspects:

Conformational Preferences: The simulation can reveal the preferred spatial arrangement of the oxirane and benzaldehyde moieties relative to each other. This includes the rotational dynamics around the C-C bond connecting the epoxide and the phenyl ring.

Solvent Shell Structure: By simulating the compound in various solvents, the organization of solvent molecules around the solute can be visualized. This is crucial for understanding how the solvent influences reactivity, particularly in the opening of the strained epoxide ring.

Hydrogen Bonding Interactions: In protic solvents, MD simulations can quantify the extent and lifetime of hydrogen bonds formed between the solvent and the oxygen atoms of the epoxide and aldehyde groups. These interactions can play a significant role in activating the epoxide ring towards nucleophilic attack.

All-atom explicit water model simulations, often employed for studying biomolecular interactions, can be adapted to investigate the hydration of this compound. nih.gov Such studies can reveal the influence of water on the molecule's structure and the stability of key functional groups. nih.gov

Quantum-Chemical Calculations for Reaction Stability and Selectivity

Quantum-chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of chemical reactions. For this compound, these calculations provide fundamental insights into its stability and the selectivity of its transformations.

One of the key reactions of this compound is the intramolecular cyclization to form 3-hydroxyisoquinoline (B109430) derivatives. DFT studies on analogous systems, such as the cyclization of δ-aryl-β-dicarbonyl compounds, have shown that the feasibility of such reactions is highly dependent on the stability of the resulting radical intermediates. beilstein-journals.orgnih.govresearchgate.net The calculations can predict the activation barriers for different reaction pathways, thereby explaining the observed product distribution. beilstein-journals.orgresearchgate.net

For instance, in the intramolecular cyclization, DFT can be used to model the transition state of the ring-opening of the epoxide followed by the attack of the aldehyde-derived nucleophile. The calculated energy of this transition state, relative to the starting material, determines the kinetic feasibility of the reaction.

| Computational Method | Application to this compound Reactions | Key Insights |

| Density Functional Theory (DFT) | Analysis of intramolecular cyclization pathways. | Prediction of reaction barriers and product stability. |

| DFT | Investigation of the ring-opening of the epoxide. | Understanding the influence of substituents on reactivity. |

| DFT | Modeling of transition states in catalyzed reactions. | Elucidation of the role of catalysts in lowering activation energies. |

This table is a representative example based on the application of DFT to similar chemical systems, as direct computational studies on this compound are limited.

Furthermore, DFT calculations can probe the effect of substituents on the aromatic ring on the stability and reactivity of the molecule. Electron-donating or withdrawing groups can significantly alter the electron density at the reaction centers, thereby influencing the rates and outcomes of chemical transformations.

Computational Modeling of Catalytic Mechanisms

The reactions of this compound are often catalyzed by acids, bases, or metal complexes. Computational modeling plays a crucial role in elucidating the intricate mechanisms of these catalytic processes.

In acid-catalyzed reactions, computational models can show how the protonation of the epoxide oxygen activates the ring towards nucleophilic attack. By calculating the potential energy surface, researchers can identify the lowest energy pathway for the reaction.

For metal-catalyzed transformations, computational studies can model the coordination of the catalyst to the substrate and the subsequent steps of the catalytic cycle. For example, in the synthesis of isoquinolines, a potential application of this compound, computational modeling can help in understanding the mechanism of phosphine-catalyzed ring-opening reactions of related cyclic ketones, which can proceed through nucleophilic substitution, intramolecular additions, and Wittig-type reactions. rsc.org

DFT studies on the synthesis of 3-hydroxyisoquinolines from related starting materials like β-ketoesters via aryne acyl-alkylation/condensation provide a framework for understanding potential catalytic routes involving this compound. rsc.orgrsc.org These studies can help in designing more efficient and selective catalysts for desired transformations.

The insights gained from these computational investigations are instrumental in the rational design of new synthetic methodologies and the optimization of existing ones, ultimately expanding the synthetic utility of this compound.

Advanced Research Applications and Future Perspectives

Role as a Versatile Intermediate and Building Block in Complex Organic Synthesis

2-(Oxiran-2-yl)benzaldehyde is a bifunctional compound featuring both an aldehyde and an epoxide group, making it a potentially valuable building block in complex organic synthesis. The dual reactivity allows for a variety of chemical transformations. The aldehyde group can participate in reactions such as condensations and reductive aminations, while the epoxide ring is susceptible to ring-opening reactions by a wide range of nucleophiles. This combination offers pathways to diverse molecular architectures.

The strategic placement of the two functional groups on the aromatic ring allows for the possibility of sequential or intramolecular reactions, which are highly sought after in the synthesis of complex heterocyclic structures. For instance, the reaction of the aldehyde followed by an intramolecular attack from a newly introduced nucleophile onto the epoxide could lead to the formation of cyclic ethers or lactones. Conversely, opening the epoxide first could unveil a functionality that then directs a reaction at the aldehyde position. While the potential is significant, specific examples of its application in the total synthesis of complex natural products are not widely reported in the surveyed literature. However, the fundamental reactivity of its constituent parts is well-established; aldehydes are common precursors in forming carbon-carbon and carbon-nitrogen bonds, and epoxides are classic electrophiles for introducing stereocenters. Glycidaldehyde, a simple epoxy aldehyde, is noted for its utility as a versatile synthon in constructing complex molecules due to its dual functionality.

Research in Materials Science and Polymer Chemistry

Development of Epoxy Resins and Polymers

In the field of materials science, molecules containing epoxide functionalities are fundamental monomers for producing epoxy resins. The ring-opening polymerization of epoxides, typically initiated by hardeners like amines or anhydrides, leads to the formation of highly cross-linked and durable thermosetting polymers. This compound contains the necessary oxirane ring for such polymerization.

Theoretically, this compound could be used as a monomer or comonomer in polymerization reactions. The presence of the benzaldehyde (B42025) group offers a unique feature: it could remain as a pendant functional group on the resulting polymer chain. Such a feature would create a reactive polymer, allowing for post-polymerization modification. For example, the aldehyde groups could be used to graft other molecules onto the polymer backbone, tune the material's surface properties, or create points for subsequent crosslinking. Research has been conducted on creating functional polymers by copolymerizing epoxides with other molecules and on developing polymers from various benzaldehyde derivatives. acs.orgrsc.org For instance, benzaldehyde-functionalized polymer vesicles have been synthesized and their reactivity verified through crosslinking via reductive amination. nih.gov

Investigations into Crosslinking and Polymerization Processes

The process of crosslinking is what gives epoxy resins their characteristic strength and stability. This involves the chemical linking of polymer chains to form a three-dimensional network. This compound possesses two distinct reactive sites that could participate in crosslinking processes. The epoxide group can react with traditional hardeners, while the aldehyde group offers an alternative chemical handle for creating crosslinks.

For example, after the initial polymerization through the epoxide ring, the pendant aldehyde groups could be reacted with a di- or poly-functional amine or hydrazine (B178648) to form a secondary network of crosslinks through imine or hydrazone formation. This could lead to materials with tunable mechanical properties and degradation profiles. Studies have explored the copolymerization of substituted benzaldehydes to create cross-linked, degradable polymer networks. acs.org While these principles are well-established, specific investigations detailing the crosslinking and polymerization processes of this compound itself are not prominent in the available literature.

Applications in Biochemical and Biotechnological Research

Use as a Reagent in Organic Synthesis for Biological Probes

The bifunctional nature of this compound makes it an interesting candidate for the synthesis of biological probes and for bioconjugation. The aldehyde and epoxide groups are both electrophilic and can react with nucleophilic residues found on proteins, such as lysine (B10760008) and cysteine. This dual reactivity can be harnessed for site-selective protein modification.

Researchers have developed strategies using bifunctional reagents that contain both an aldehyde and an epoxide. rsc.org In one such strategy, the aldehyde can be used for transiently protecting available lysine residues, while a nearby histidine residue reacts irreversibly with the epoxide. rsc.org Subsequently, the aldehyde is reformed and can be used as a bioorthogonal handle for further modification, such as through oxime formation. rsc.org Porous supports functionalized with both aldehyde and epoxide groups have also been developed to immobilize enzymes, where the electrophilic groups react with nucleophilic residues on the enzyme's surface. nih.govacs.orgcicbiomagune.es this compound is a molecule that embodies this reactive combination, making it a potential tool for covalently labeling proteins.

Enzyme Inhibition Studies and Protein-Ligand Interaction Research

The ability of this compound to covalently modify proteins also makes it a candidate for studies on enzyme inhibition and protein-ligand interactions. Covalent inhibitors often function by forming an irreversible bond with a key amino acid residue in the active site of an enzyme, thereby deactivating it. The epoxide moiety is a classic electrophile for targeting nucleophilic residues like cysteine or histidine in an enzyme's active site.

The benzaldehyde portion of the molecule can contribute to the binding affinity and selectivity for the target protein through non-covalent interactions, helping to position the epoxide for an efficient reaction. Bifunctional electrophiles are studied to understand the connection between protein modification and cellular responses. By analyzing which proteins are modified by such electrophiles, researchers can identify sensitive signaling pathways. The dual reactivity of an aldehyde and an epoxide on the same scaffold allows for a two-step chemical interaction that can be exploited in designing selective protein modifications. nih.govacs.org

Molecular Docking Studies for Predictive Bioactivity and Drug Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this method is invaluable for understanding how a potential drug molecule (a ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively published, research on analogous structures provides a framework for its potential applications. For instance, docking studies on various benzaldehyde and benzoxazole (B165842) derivatives have been crucial in identifying their binding mechanisms to enzyme active sites. nih.gov Studies on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, for example, used molecular docking to elucidate their binding mode within the active site of the COX-2 enzyme, correlating computational predictions with observed anti-inflammatory activity. nih.gov Similarly, docking has been used to predict the binding interactions of novel inhibitors with targets for Alzheimer's disease and cancer. mdpi.comresearchgate.net

For this compound, molecular docking could be employed to:

Identify Potential Biological Targets: Screen the compound against libraries of known protein structures to identify potential binding partners, suggesting therapeutic areas for further investigation.

Predict Binding Affinity: Calculate the free energy of binding to estimate the potency of the interaction between the compound and a target protein.

Visualize Binding Modes: Analyze the specific interactions, such as hydrogen bonds and pi-stacking, between the oxirane, aldehyde, and phenyl moieties of the compound and the amino acid residues of the target. mdpi.com This insight is critical for designing more potent and selective derivatives.

The reactive epoxide ring and the aldehyde group offer multiple points for potential interaction within a protein's binding pocket, making this compound a versatile scaffold for computational drug design.

Potential Research in Agrochemicals and Electronic Materials (e.g., Liquid Crystals)

The unique bifunctional structure of this compound, containing both a reactive epoxy ring and a versatile benzaldehyde group, positions it as a promising candidate for research in advanced materials.

Electronic Materials and Liquid Crystals: The field of liquid crystalline epoxy networks (LCENs) is rapidly growing, focusing on materials that merge the properties of liquid crystals with the robust thermal and mechanical characteristics of thermoset epoxy resins. tandfonline.comtandfonline.com These materials are created by reacting liquid crystal monomers with epoxy resins, resulting in ordered, crosslinked networks. tandfonline.com Such materials exhibit fascinating properties, including high thermal conductivity and stimuli-responsiveness, making them suitable for applications in sensors, smart coatings, and advanced electronics. tandfonline.comsciopen.com

Given that this compound is an epoxy-containing molecule, it could serve as a key building block or modifying agent in the synthesis of functional polymers and epoxy networks. researchgate.net Its rigid phenyl ring could contribute to the formation of ordered structures, a prerequisite for liquid crystalline behavior. Research has shown that incorporating specific structural units can enhance thermal conductivity in epoxy resins, a critical need for heat dissipation in modern microelectronics. tandfonline.comsciopen.com The aldehyde functionality offers a site for further chemical modification, allowing for the tuning of the final material's properties.

Agrochemicals: While direct studies of this compound in agrochemicals are limited, benzaldehyde derivatives are known to be versatile intermediates in the synthesis of biologically active compounds. The development of novel pesticides and herbicides often relies on scaffolds that can be readily modified to optimize activity and selectivity. The dual functionality of this compound would allow it to be incorporated into more complex molecules, where the oxirane ring could act as a reactive point for binding to biological targets in pests or weeds.

Investigations into Structure-Activity Relationships (SAR) for Novel Chemical Entities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing critical insights into how a molecule's chemical structure correlates with its functional activity. youtube.com For this compound, SAR investigations would systematically explore how modifications to its structure impact a desired property, such as biological potency or material performance. nih.govnih.gov

Key areas for SAR studies on the this compound scaffold would include:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions on the benzene (B151609) ring could significantly alter the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, would affect its binding affinity to biological targets or its self-assembly properties in materials. researchgate.netmdpi.com

Modification of the Oxirane Ring: The stereochemistry of the epoxide is crucial. Investigating the activity of the (R)- and (S)-enantiomers separately would be essential, as biological systems are often highly stereoselective. Opening the oxirane ring to form various diol or amino-alcohol derivatives would create a new library of compounds with different physical and biological properties.

Derivatization of the Aldehyde Group: The aldehyde can be converted into a wide range of other functional groups, such as an alcohol, carboxylic acid, imine, or oxime. Each new derivative would present a different set of interactions, which could be systematically tested to build a comprehensive SAR profile.

For example, SAR studies on benzofuranone derivatives have successfully identified compounds with potent inhibitory effects against inflammatory pathways by correlating structural changes with the suppression of TNF-α. nih.gov A similar strategic approach could unlock the potential of this compound derivatives as novel therapeutic agents.

Challenges and Opportunities in Developing Novel Synthetic Methodologies